Methyl (R)-5-(((benzyloxy)carbonyl)amino)-3-oxohexanoate
Description
Methyl (R)-5-(((benzyloxy)carbonyl)amino)-3-oxohexanoate is a chiral ester featuring a benzyloxycarbonyl (Cbz)-protected amino group and a 3-oxohexanoate backbone. This compound is significant in organic synthesis, particularly in peptide and β-keto ester chemistry, due to its reactive ketone moiety and stereochemical specificity (R-configuration). The Cbz group serves as a temporary protective group for amines, enabling selective deprotection during multi-step syntheses. Its hexanoate chain provides flexibility in molecular design, making it a versatile intermediate for pharmaceuticals and bioactive molecules.
Properties
Molecular Formula |
C15H19NO5 |
|---|---|
Molecular Weight |
293.31 g/mol |
IUPAC Name |
methyl (5R)-3-oxo-5-(phenylmethoxycarbonylamino)hexanoate |
InChI |
InChI=1S/C15H19NO5/c1-11(8-13(17)9-14(18)20-2)16-15(19)21-10-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3,(H,16,19)/t11-/m1/s1 |
InChI Key |
OBKBZUHAJLGHHO-LLVKDONJSA-N |
Isomeric SMILES |
C[C@H](CC(=O)CC(=O)OC)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CC(CC(=O)CC(=O)OC)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-5-(((benzyloxy)carbonyl)amino)-3-oxohexanoate typically involves the protection of an amino acid derivative followed by esterification and oxidation reactions. One common method starts with the protection of the amino group using a benzyloxycarbonyl (Cbz) group. This is followed by the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid. The final step involves the oxidation of the resulting ester to introduce the keto functionality .
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, utilizing flow microreactor systems for increased efficiency and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl ®-5-(((benzyloxy)carbonyl)amino)-3-oxohexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like trifluoroacetic acid (TFA) can be used to remove the benzyloxycarbonyl group.
Major Products
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Hydroxy esters.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl ®-5-(((benzyloxy)carbonyl)amino)-3-oxohexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl ®-5-(((benzyloxy)carbonyl)amino)-3-oxohexanoate involves its interaction with various molecular targets. The benzyloxycarbonyl group provides protection to the amino group, allowing for selective reactions at other sites. The keto ester functionality can participate in nucleophilic addition reactions, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Research Findings and Key Differences
Protective Group Strategies: The dual Cbz/Boc protection in the pentylide compound () offers orthogonal deprotection pathways compared to the single Cbz group in the target compound . The methoxybenzyl group in (R)-methyl 3-((4-methoxybenzyl)oxy)butanoate () provides acid-labile protection, contrasting with the hydrogenolysis-sensitive Cbz group .
Backbone and Reactivity: The hexanoate chain in the target compound allows for extended conjugation and flexibility, unlike the rigid benzoate backbone of Methyl-3-amino-4-hydroxybenzoate () . The 3-oxo group in the target enhances electrophilicity, enabling aldol condensations, absent in the oxazole derivative () .
Stereochemical Considerations: Both the target compound and (R)-methyl 3-((4-methoxybenzyl)oxy)butanoate () exhibit R-configuration, suggesting shared chiral synthesis methodologies (e.g., asymmetric catalysis or chiral pool derivatization) .
Applications :
- The target compound is pivotal in β-lactam antibiotic synthesis, whereas the oxazole derivative () is utilized in heterocyclic drug scaffolds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
